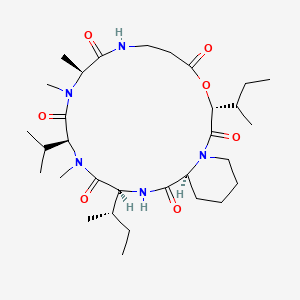
Destruxin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Destruxin B1 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. This compound, along with other destruxins, has been extensively studied for its diverse biological activities, including insecticidal, antiviral, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of destruxin B1 involves Shiina’s macrolactonization as a key reaction. Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions: Destruxin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Destruxin B1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclodepsipeptides and their synthetic analogs.
Biology: Investigated for its role in insect-pathogen interactions and its effects on insect immune systems.
Medicine: Exhibits antitumor activity by inhibiting the Wnt/β-catenin signaling pathway and inducing apoptosis in hepatocellular carcinoma cells.
Mécanisme D'action
Destruxin B1 is part of a family of destruxins, which include destruxin A, C, D, E, and their analogs . Compared to other destruxins, this compound is unique in its specific inhibition of the Wnt/β-catenin signaling pathway and its potent antitumor activity . Other destruxins, such as destruxin A, primarily exhibit insecticidal and immunosuppressive activities .
Comparaison Avec Des Composés Similaires
- Destruxin A
- Destruxin C
- Destruxin D
- Destruxin E
- Destruxin F
Propriétés
Numéro CAS |
79386-01-9 |
|---|---|
Formule moléculaire |
C31H53N5O7 |
Poids moléculaire |
607.8 g/mol |
Nom IUPAC |
(3R,10S,13S,16S,19S)-3-butan-2-yl-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1 |
Clé InChI |
ZUCXDCRAVWYPSD-YAZLVPKGSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N1)C(C)CC)C)C)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


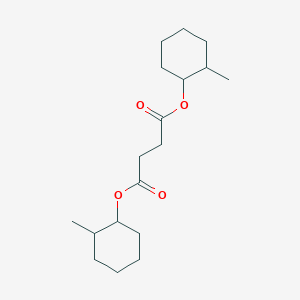

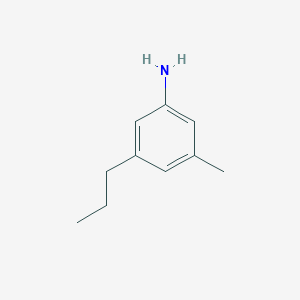
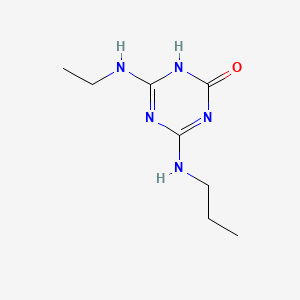
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
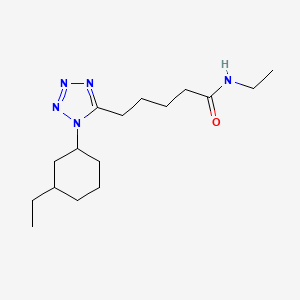
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
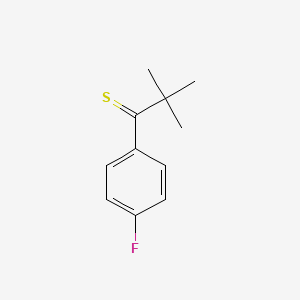

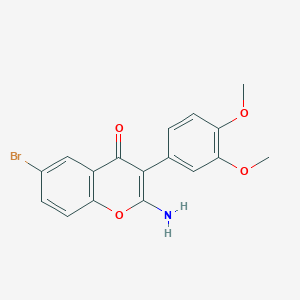
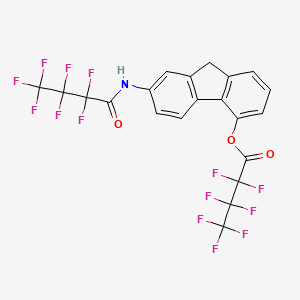
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
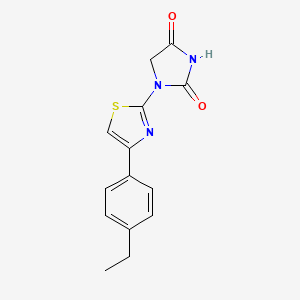
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
